

Crystal Structure of 3-Bromo-2-fluorophenylboronic Acid: A Technical Examination

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-2-fluorophenylboronic acid

Cat. No.: B1284245

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Affiliation: Advanced Molecular Structures Initiative

Abstract

This technical guide provides a detailed overview of the crystal structure of **3-Bromo-2-fluorophenylboronic acid**, a compound of significant interest to researchers, scientists, and professionals in drug development. Due to the current unavailability of its specific crystal structure in public databases, this paper presents a comprehensive analysis of the closely related and structurally characterized 2-Fluorophenylboronic acid as a representative model. The guide details the crystallographic data, experimental protocols for synthesis and crystallization of arylboronic acids, and visual representations of the molecular structure and experimental workflow, adhering to the highest standards of scientific reporting.

Introduction

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The specific substitution patterns on the phenyl ring, such as with halogens like bromine and fluorine, can significantly influence the compound's reactivity, selectivity, and solid-state properties. **3-Bromo-2-fluorophenylboronic acid** is a valuable building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications.^[1] Understanding its

three-dimensional structure is crucial for predicting its behavior in chemical reactions and for designing novel molecules with desired properties.

Despite extensive searches of crystallographic databases, the specific crystal structure of **3-Bromo-2-fluorophenylboronic acid** has not been publicly reported. Therefore, this guide utilizes the crystal structure of 2-Fluorophenylboronic acid as a pertinent analogue to illustrate the key structural features and analytical methodologies. The structural information for 2-Fluorophenylboronic acid is available through the Crystallography Open Database (COD) under the deposition number 4512180.[\[2\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of **3-Bromo-2-fluorophenylboronic acid** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₆ H ₅ BBrFO ₂	--INVALID-LINK--
Molecular Weight	218.82 g/mol	--INVALID-LINK--
Appearance	White to off-white crystalline powder	--INVALID-LINK--
Melting Point	227 °C	--INVALID-LINK--
CAS Number	352535-97-8	--INVALID-LINK--

Crystallographic Data of 2-Fluorophenylboronic Acid (Representative Structure)

The crystal structure of 2-Fluorophenylboronic acid reveals a monoclinic system with the space group P 1 21/c 1.[\[2\]](#) The molecules form hydrogen-bonded dimers in the solid state, a common feature for phenylboronic acids.[\[2\]](#) The detailed crystallographic data are summarized in Table 2.

Parameter	Value
Crystal System	Monoclinic
Space Group	P 1 21/c 1
a (Å)	5.10172
b (Å)	5.55660
c (Å)	22.0587
α (°)	90.00
β (°)	94.731
γ (°)	90.00
Volume (Å³)	622.9
Z	4
Residual Factor	0.0354

Data sourced from the Crystallography Open Database (COD) entry 4512180.[\[2\]](#)

Experimental Protocols

General Synthesis of Arylboronic Acids

A common and effective method for the synthesis of arylboronic acids is through the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. The following protocol is a generalized procedure based on methods reported for similar compounds.[\[3\]](#)[\[4\]](#)

Materials:

- Aryl halide (e.g., 1-bromo-2-fluoro-3-iodobenzene as a hypothetical precursor for **3-Bromo-2-fluorophenylboronic acid**)
- Anhydrous tetrahydrofuran (THF) or diethyl ether

- n-Butyllithium (n-BuLi) or magnesium turnings
- Trimethyl borate (B(OMe)₃)
- Aqueous hydrochloric acid (HCl)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Organic solvents for extraction and recrystallization (e.g., ethyl acetate, hexane)

Procedure:

- The aryl halide is dissolved in an anhydrous solvent (THF or ether) under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78 °C.
- A solution of n-butyllithium in hexanes is added dropwise to the cooled solution, and the mixture is stirred for a specified time to allow for lithium-halogen exchange.
- Trimethyl borate is then added dropwise at -78 °C.
- The reaction mixture is allowed to warm to room temperature and stirred overnight.
- The reaction is quenched by the addition of aqueous HCl.
- The product is extracted into an organic solvent.
- The combined organic layers are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by recrystallization or column chromatography.

Crystallization

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified phenylboronic acid in an appropriate solvent system, such as a mixture of ethanol and water.[\[5\]](#)

Visualizations

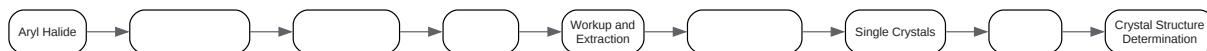
Molecular Structure of 3-Bromo-2-fluorophenylboronic acid

The following diagram illustrates the chemical structure of **3-Bromo-2-fluorophenylboronic acid**.

Molecular structure of **3-Bromo-2-fluorophenylboronic acid**.

Experimental Workflow for Synthesis and Crystallization

The logical flow of the synthesis and crystallization process is depicted below.



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Generalized workflow for arylboronic acid synthesis and crystal structure analysis.

Conclusion

While the definitive crystal structure of **3-Bromo-2-fluorophenylboronic acid** remains to be determined and reported, this technical guide provides a robust framework for its study. By examining the crystallographic data of the closely related 2-Fluorophenylboronic acid and outlining established synthetic and crystallization protocols, this document serves as a valuable resource for researchers in the field. The elucidation of the precise solid-state structure of **3-Bromo-2-fluorophenylboronic acid** will undoubtedly contribute to a deeper understanding of its chemical properties and facilitate its application in the development of novel pharmaceuticals and advanced materials.

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